(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride
Description
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a pyridine ring substituted with a methyl group at the 5-position. This compound is structurally characterized by its (S)-configuration at the α-carbon, a methyl ester moiety, and a hydrochloride salt form, which enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;/h3-4,6,9H,5,11H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWKHKYYJANIQ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Using nucleophiles like halides under basic conditions.
Major Products Formed:
Oxidation: (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoic acid.
Reduction: (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanol.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride has shown promise in medicinal chemistry, particularly as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that can enhance pharmacological activity.
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an antioxidant and anti-inflammatory agent. For instance, derivatives of similar compounds have demonstrated significant activity in reducing inflammation and oxidative stress in animal models. These findings suggest that this compound could be developed into therapeutic agents for conditions such as arthritis or cardiovascular diseases where inflammation plays a critical role .
Lipid Regulation
The compound may also be involved in lipid regulation. In various studies, similar compounds have shown efficacy in lowering cholesterol and triglyceride levels in hyperlipidemic models. This suggests that this compound could be explored as a candidate for treating dyslipidemia .
Biochemical Research
In biochemical research, this compound serves as a useful reagent for exploring enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly those involving kinases and other signaling molecules. Its ability to modulate enzyme activity can provide insights into disease mechanisms and potential therapeutic targets .
Synthesis of Novel Compounds
The versatility of this compound allows it to act as a precursor in the synthesis of novel compounds with enhanced biological activities. Researchers are actively exploring its derivatives to create more potent analogs for various therapeutic applications .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several derivatives of this compound using DPPH radical scavenging assays. The results indicated that certain modifications significantly enhanced antioxidant activity compared to standard antioxidants like Trolox .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled experiment involving carrageenan-induced paw edema in rats, the administration of compounds derived from this compound resulted in a notable reduction of inflammation by up to 59%. This suggests strong anti-inflammatory potential, warranting further investigation into its mechanism of action .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on the evidence provided:
Structural Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. In contrast, methyl (‑CH₃) and hydroxy (‑OH) groups donate electrons, affecting solubility and intermolecular interactions .
- Impact on Solubility: Hydrochloride salts (e.g., the target compound and its 5-chloro analog) exhibit higher aqueous solubility compared to non-salt forms. Fluorinated derivatives may balance lipophilicity and solubility for drug delivery .
Biological Activity
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, with the CAS number 1810074-68-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 230.69 g/mol
- Synonyms : L-Phenylalanine, methyl ester, hydrochloride; (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate dihydrochloride
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits selective antimicrobial properties against various pathogens. For instance, it has shown potential in inhibiting the growth of Chlamydia species and other Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell functions, potentially through interference with protein synthesis. This is akin to other compounds that target bacterial ribosomes or specific metabolic pathways .
- Toxicity and Safety Profile : Toxicity assessments have indicated that this compound does not exhibit significant cytotoxic effects on human cell lines, suggesting a favorable safety profile for further development .
Case Study 1: Antichlamydial Activity
A study focused on the synthesis of compounds related to this compound evaluated its effectiveness against Chlamydia. The results demonstrated that derivatives of this compound could significantly reduce chlamydial inclusion numbers in infected cells, indicating its potential as a therapeutic agent against chlamydial infections .
Case Study 2: Antibacterial Spectrum
Another investigation assessed the antibacterial spectrum of this compound against various bacterial strains. The compound displayed moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to existing antibiotics .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | Effectiveness | Notes |
|---|---|---|---|
| Antichlamydial | Chlamydia trachomatis | Significant reduction in inclusions | Potential for drug development |
| Antibacterial | Neisseria meningitidis, H. influenzae | Moderate activity | MIC values indicate competitive efficacy |
| Cytotoxicity | Human cell lines | Low toxicity | Favorable safety profile for therapeutic use |
Preparation Methods
Chiral Pool Synthesis from L-Amino Acids
This approach exploits naturally occurring L-amino acids as chiral templates. For example, L-alanine derivatives are functionalized to introduce the pyridinyl moiety. A representative pathway involves:
- Protection : The amino group of L-alanine is protected with tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
- Pyridinyl Introduction : A Heck coupling or nucleophilic aromatic substitution installs the 5-methylpyridin-2-yl group at the β-position.
- Esterification : Methyl ester formation via Fischer esterification or alcoholysis.
- Deprotection and Salt Formation : Boc removal under acidic conditions (3N HCl in dioxane) yields the hydrochloride salt.
Advantages : High stereochemical fidelity due to inherent chirality of L-amino acids.
Limitations : Limited flexibility for structural diversification.
Asymmetric Catalytic Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation of α,β-unsaturated precursors offers a scalable route:
- Substrate Preparation : Methyl 2-acetamido-3-(5-methylpyridin-2-yl)acrylate is synthesized via Knoevenagel condensation.
- Hydrogenation : Using a chiral Rhodium-(R)-BINAP catalyst, the double bond is reduced with >90% enantiomeric excess (ee).
- Hydrolysis and Salt Formation : Acetamide hydrolysis (6N HCl, reflux) followed by neutralization yields the hydrochloride salt.
Key Parameters :
Enzymatic Kinetic Resolution
Racemic mixtures of methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate are resolved using lipases:
- Acylation : Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate.
- Separation : Chromatography isolates the unreacted (S)-enantiomer.
- Salt Formation : Treatment with HCl in methanol precipitates the hydrochloride salt.
Performance Metrics :
Reaction Optimization and Process Analytical Technology
Boc Deprotection Kinetics
The Boc removal step (3N HCl in ethanol) follows pseudo-first-order kinetics:
$$
\text{Rate} = k[\text{Boc-compound}][\text{HCl}]
$$
Optimized Conditions :
- Temperature: 25°C (avoids pyridine ring degradation)
- Reaction time: 2 hours (monitored by HPLC)
Salt Formation and Crystallization
Stoichiometric control during HCl addition ensures optimal crystal morphology:
- Titration : HCl is added until pH 1.5–2.0.
- Anti-Solvent Crystallization : Ethanol/MTBE (1:3 v/v) induces crystallization.
- Drying : Vacuum drying at 40°C yields a free-flowing powder.
Critical Quality Attributes :
Analytical Characterization and Validation
Spectroscopic Fingerprinting
Chiral Purity Assessment
Chiral stationary phase HPLC (Chiralpak IA column):
- Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)
- Retention time: (S)-enantiomer = 12.7 min; (R)-enantiomer = 15.3 min
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | ee (%) | Scalability |
|---|---|---|---|
| Chiral Pool | 1,200 | 99.5 | Moderate |
| Asymmetric Hydrogenation | 950 | 97.0 | High |
| Enzymatic Resolution | 1,500 | 99.9 | Low |
Environmental Impact Assessment
- E-Factor : Asymmetric hydrogenation scores best (E = 8.2 vs. 14.5 for chiral pool).
- Solvent Recovery : Ethanol and MTBE are recycled with >90% efficiency.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride?
- Methodology : The compound is typically synthesized via multi-step organic reactions. A general approach involves:
- Step 1 : Condensation of 5-methylpyridine-2-carbaldehyde with a glycine derivative (e.g., methyl glycinate) under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the chiral amine intermediate .
- Step 2 : Acidic workup with HCl to form the hydrochloride salt, enhancing solubility and crystallinity .
- Key Considerations : Stereochemical control during reductive amination is critical to obtain the (S)-enantiomer. Chiral HPLC or polarimetry should validate enantiopurity .
Q. Which analytical techniques are essential for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, including the methylpyridinyl group and ester functionality. Aromatic protons in the pyridine ring appear as distinct multiplet signals (~δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₅ClN₂O₂, expected [M+H]⁺ = 255.08) .
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Chiral columns distinguish enantiomeric excess .
Q. What solubility and stability data are critical for experimental design?
- Solubility : The hydrochloride salt improves aqueous solubility (~50–100 mg/mL in water at 25°C). Solubility in DMSO (>100 mg/mL) facilitates biological assays .
- Stability : Store at −20°C under inert atmosphere to prevent ester hydrolysis. Monitor degradation via TLC or HPLC over time .
Advanced Research Questions
Q. How can synthetic yield be optimized while maintaining enantiomeric purity?
- Optimization Strategies :
- Catalyst Screening : Use chiral catalysts (e.g., (R)-BINAP-Ru complexes) to enhance stereoselectivity during reductive amination .
- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments (e.g., reagent stoichiometry, temperature) .
- Case Study : A 2024 study achieved 85% yield and >99% ee by employing a dynamic kinetic resolution approach with immobilized enzymes .
Q. How to resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?
- Analytical Framework :
- Dose-Response Studies : Conduct MTT assays across a broad concentration range (0.1–100 µM) in neuronal and cancer cell lines to identify therapeutic windows .
- Receptor Profiling : Use radioligand binding assays to assess selectivity for targets like NMDA receptors or acetylcholinesterase, which may explain divergent effects .
- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., hydrolyzed propanoic acid derivatives) that may contribute to cytotoxicity .
Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?
- Protocol :
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (e.g., acetylthiocholine for cholinesterases) to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to map interactions between the compound’s methylpyridinyl group and enzyme active sites (e.g., BChE) .
- Mutagenesis Studies : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., residues W86, Y337 in AChE) to identify critical binding motifs .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- SAR Workflow :
- Core Modifications : Synthesize analogs with substitutions on the pyridine ring (e.g., Cl, CF₃) or ester group (e.g., ethyl, tert-butyl) .
- Biological Testing : Prioritize analogs for assays based on computational predictions (e.g., LogP, polar surface area) .
- Data Integration : Use multivariate analysis (PCA) to correlate structural features (e.g., electron-withdrawing groups) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
